

Application Notes and Protocols: Purification of N-(2-hydroxyethyl)-4-methoxybenzamide by Recrystallization

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Compound of Interest

Compound Name: *N*-(2-hydroxyethyl)-4-methoxybenzamide

Cat. No.: B1334689

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Introduction

N-(2-hydroxyethyl)-4-methoxybenzamide is a chemical compound with potential applications in pharmaceutical and materials science research. The synthesis of this compound often results in a crude product containing impurities such as unreacted starting materials, by-products, and residual solvents. For its effective use in downstream applications, a high degree of purity is essential. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.^[1] This method relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.^[2] This document provides a detailed protocol for the purification of **N-(2-hydroxyethyl)-4-methoxybenzamide** via recrystallization, including solvent selection, a step-by-step procedure, and illustrative data for purity assessment.

Principle of Recrystallization

Recrystallization is a purification technique based on the principle that the solubility of most solids increases with temperature.^[2] An impure solid is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. The

impurities, being present in smaller amounts, remain dissolved in the solvent (mother liquor).[3]
The purified crystals are then isolated by filtration.

Data Presentation

The following tables summarize representative quantitative data for the recrystallization of **N-(2-hydroxyethyl)-4-methoxybenzamide**. Note: This data is illustrative and may vary based on the initial purity of the crude product and the specific experimental conditions.

Table 1: Solubility of **N-(2-hydroxyethyl)-4-methoxybenzamide** in Various Solvents

Solvent	Solubility at 25°C (g/100 mL)	Solubility at Boiling Point (g/100 mL)	Suitability for Recrystallization
Water	Low	Moderate	Good
Ethanol	Moderate	High	Excellent
Acetone	High	Very High	Poor (too soluble)
Ethyl Acetate	Low	Moderate	Good
Hexane	Insoluble	Insoluble	Unsuitable
Toluene	Low	Moderate	Good
Acetonitrile	Moderate	High	Excellent

Table 2: Purity and Yield Data for Recrystallization

Parameter	Before Recrystallization	After Recrystallization (Ethanol)
Appearance	Off-white to light brown solid	White crystalline solid
Purity (by HPLC)	~90%	>99%
Melting Point	108-112 °C	114-116 °C
Yield	-	~85%

Experimental Protocols

Materials and Equipment

- Crude **N-(2-hydroxyethyl)-4-methoxybenzamide**
- Recrystallization solvent (e.g., Ethanol, 95%)
- Erlenmeyer flasks
- Heating mantle or hot plate with a water bath
- Reflux condenser
- Buchner funnel and flask
- Filter paper
- Spatula
- Glass stirring rod
- Ice bath
- Vacuum source
- Drying oven or vacuum desiccator

Solvent Selection

The choice of a suitable solvent is critical for successful recrystallization. An ideal solvent should:

- Dissolve the compound sparingly or not at all at room temperature.
- Dissolve the compound completely at its boiling point.
- Not react with the compound.
- Have a relatively low boiling point for easy removal from the purified crystals.

- Dissolve impurities well at all temperatures or not at all.

Based on the polar nature of **N-(2-hydroxyethyl)-4-methoxybenzamide**, resulting from the hydroxyl, amide, and methoxy functional groups, polar solvents are generally suitable.[1] Ethanol is often an excellent choice for recrystallizing N-substituted benzamides.[4] A solvent system, such as ethanol-water or ethyl acetate-hexane, can also be employed to achieve the desired solubility characteristics.

Recrystallization Procedure

- **Dissolution:** Place the crude **N-(2-hydroxyethyl)-4-methoxybenzamide** (e.g., 5.0 g) into a 100 mL Erlenmeyer flask. Add a small volume of the chosen solvent (e.g., 20 mL of ethanol) and a boiling chip.
- **Heating:** Gently heat the mixture to the boiling point of the solvent using a heating mantle or water bath while stirring. Add more hot solvent portion-wise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[3]
- **Hot Filtration (Optional):** If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
- **Cooling and Crystallization:** Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3] Once the flask has reached room temperature, place it in an ice bath for about 30 minutes to maximize crystal formation.
- **Isolation of Crystals:** Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.
- **Washing:** Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.
- **Drying:** Dry the purified crystals in a drying oven at a temperature well below the compound's melting point (e.g., 60-70 °C) or in a vacuum desiccator to remove all traces of the solvent.

- Analysis: Determine the melting point and purity (e.g., by HPLC or NMR) of the recrystallized product to assess the effectiveness of the purification.

Visualizations

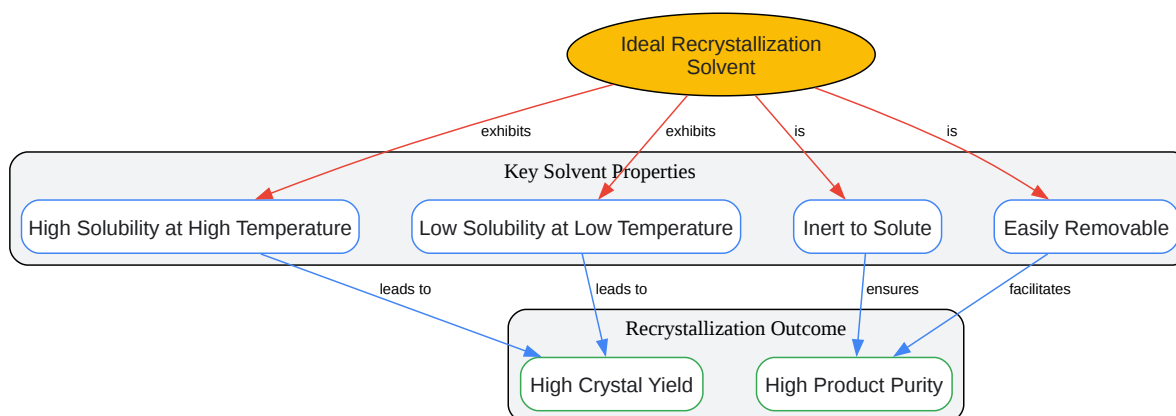
Experimental Workflow



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Caption: Experimental workflow for the purification of **N-(2-hydroxyethyl)-4-methoxybenzamide** by recrystallization.

Logical Relationship: Solvent Selection for Recrystallization



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Caption: Logical diagram illustrating the key criteria for selecting an optimal recrystallization solvent.

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